molecular formula C17H14Cl2N2O B275778 {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE

Cat. No.: B275778
M. Wt: 333.2 g/mol
InChI Key: LCVFGFADLMNWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of dichlorophenyl, furan, and pyridine moieties

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C17H14Cl2N2O/c18-13-1-3-16(19)15(9-13)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-9,21H,10-11H2

InChI Key

LCVFGFADLMNWSU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCC3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCC3=CC=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-(2,5-dichlorophenyl)-2-furylmethyl intermediate, which can be synthesized through a Friedel-Crafts acylation reaction followed by reduction. The pyridin-4-ylmethylamine moiety can be introduced via a nucleophilic substitution reaction, where the amine group reacts with the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE is unique due to its combination of dichlorophenyl, furan, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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